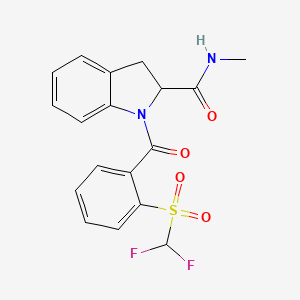

1-(2-((difluoromethyl)sulfonyl)benzoyl)-N-methylindoline-2-carboxamide

Description

Properties

IUPAC Name |

1-[2-(difluoromethylsulfonyl)benzoyl]-N-methyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O4S/c1-21-16(23)14-10-11-6-2-4-8-13(11)22(14)17(24)12-7-3-5-9-15(12)27(25,26)18(19)20/h2-9,14,18H,10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQSHAQNNSRMFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((difluoromethyl)sulfonyl)benzoyl)-N-methylindoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indoline Core: The indoline core can be synthesized via cyclization reactions involving aniline derivatives.

Introduction of the Benzoyl Group: The benzoyl group is introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

Attachment of the Difluoromethyl Group: The difluoromethyl group is introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl sulfone.

Final Coupling: The final coupling step involves the reaction of the intermediate with N-methylindoline-2-carboxamide under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scale-up, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((Difluoromethyl)sulfonyl)benzoyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using nucleophiles like thiols or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Thiols or amines in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Biological Research

The compound serves as a vital tool in studying enzyme mechanisms and protein-ligand interactions. Its ability to interact with sulfur-containing functional groups makes it particularly valuable for probing biological pathways.

Medicinal Chemistry

1-(2-((Difluoromethyl)sulfonyl)benzoyl)-N-methylindoline-2-carboxamide is being investigated for its potential therapeutic effects, including:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation by inhibiting key enzymes involved in inflammatory processes.

- Anticancer Properties : Studies indicate that it can inhibit the growth of various cancer cell lines, making it a candidate for cancer treatment.

- Antimicrobial Effects : Its structure suggests potential activity against both Gram-positive and Gram-negative bacteria.

Industrial Applications

In the industrial sector, this compound is utilized in developing agrochemicals and specialty chemicals due to its stability and reactivity.

Anti-inflammatory Study

A study evaluated the anti-inflammatory properties of this compound using RAW264.7 macrophages. Results demonstrated a significant reduction in TNF-α levels, indicating its potential utility in treating inflammatory diseases.

Anticancer Efficacy

In vitro studies showed that this compound inhibited the growth of breast and prostate cancer cells with IC50 values ranging from 5 to 15 µM. Additionally, xenograft models indicated a substantial reduction in tumor size when treated with this compound compared to controls.

Antimicrobial Activity

Compounds similar to this one were tested against various bacterial strains, revealing enhanced antibacterial activity attributed to the difluoromethylsulfonyl modification.

Mechanism of Action

The mechanism of action of 1-(2-((difluoromethyl)sulfonyl)benzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to the desired biological effects.

Comparison with Similar Compounds

1-(2-(Trifluoromethyl)benzoyl)-N-methylindoline-2-carboxamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

1-(2-(Methylsulfonyl)benzoyl)-N-methylindoline-2-carboxamide: Contains a methylsulfonyl group instead of a difluoromethyl group.

Uniqueness: 1-(2-((Difluoromethyl)sulfonyl)benzoyl)-N-methylindoline-2-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in biological systems, making it a valuable candidate for further research and development.

Biological Activity

1-(2-((difluoromethyl)sulfonyl)benzoyl)-N-methylindoline-2-carboxamide (CAS Number: 1101203-78-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethyl sulfonyl group attached to a benzoyl moiety, linked to an N-methylindoline-2-carboxamide structure. Its molecular weight is approximately 394.4 g/mol, and it possesses unique physicochemical properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds without this modification .

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX). For instance, derivatives of indole have shown dual inhibition of COX-2 and 5-LOX, which is crucial in managing inflammatory diseases .

2. Antimicrobial Activity

Compounds structurally related to this compound have demonstrated selective antibacterial activity against Gram-negative bacteria such as E. coli and Salmonella enterica. This points toward a potential role in developing new antimicrobial agents .

3. Antioxidant Activity

The antioxidant capacity of this compound can be inferred from studies on related indole derivatives, which have shown significant DPPH radical scavenging activity. This suggests that the compound may help mitigate oxidative stress-related damage in biological systems .

Case Studies

Several studies have examined the biological effects of similar compounds:

- Study on Indole Derivatives : A study evaluated various indole derivatives for their anti-inflammatory effects using enzyme immunoassays. Compounds with structural similarities exhibited potent inhibition of COX-1 and COX-2, indicating potential therapeutic applications in treating inflammatory disorders .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of sulfonamide derivatives, revealing promising selective activity against resistant bacterial strains. The findings suggest that modifications like the difluoromethyl group could enhance efficacy against specific pathogens .

Data Summary

| Biological Activity | Mechanism | Effectiveness |

|---|---|---|

| Anti-inflammatory | COX-1/COX-2 inhibition | Significant in vitro activity |

| Antimicrobial | Disruption of bacterial cell walls | Selective against Gram-negative bacteria |

| Antioxidant | Radical scavenging | High DPPH scavenging potential |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(2-((difluoromethyl)sulfonyl)benzoyl)-N-methylindoline-2-carboxamide, and how is structural confirmation achieved?

- Answer : Synthesis typically involves coupling reactions between indoline-2-carboxamide precursors and benzoyl derivatives activated with sulfonyl groups. For example, ethyl-1H-indole-2-carboxylate analogs are reacted with aminobenzophenones in the presence of sodium ethoxide and DMF to form carboxamide bonds . Structural confirmation relies on infrared (IR) spectroscopy to identify functional groups (e.g., sulfonyl, carbonyl), nuclear magnetic resonance (NMR) for stereochemical analysis, and elemental analysis to verify purity (>95%) .

Q. What pharmacological models are appropriate for preliminary evaluation of this compound’s bioactivity?

- Answer : Rodent models, such as hyperlipidemic rats, are widely used to assess lipid-lowering effects. Key parameters include post-treatment measurements of plasma triglycerides, cholesterol, and LDL/HDL ratios. Dose-response studies (e.g., 10–100 mg/kg) and control groups (placebo, reference drugs like fenofibrate) are critical for validating efficacy .

Advanced Research Questions

Q. How can computational chemistry enhance the optimization of reaction pathways for this compound?

- Answer : Quantum mechanical calculations (e.g., density functional theory) predict transition states and intermediates, enabling targeted synthesis of energetically favorable pathways. Coupling this with experimental design of experiments (DOE) reduces trial iterations. For instance, reaction variables (catalyst concentration, temperature) are optimized using factorial designs to maximize yield .

Q. How can structural contradictions in pharmacological data between indole-2-carboxamide derivatives be resolved?

- Answer : Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., difluoromethyl sulfonyl vs. methyl sulfonyl) and evaluating their impact on target binding (e.g., HPLG inhibition). Molecular docking simulations with crystal structures of target enzymes (e.g., lipoprotein lipase) clarify steric and electronic interactions .

Q. What strategies mitigate low yields during scale-up synthesis?

- Answer : Implement DOE to identify critical parameters (e.g., solvent polarity, reaction time). For example, replacing DMF with polar aprotic solvents like acetonitrile may improve solubility of intermediates. Membrane separation technologies (e.g., nanofiltration) can also purify intermediates, reducing side-product formation .

Methodological Guidance

Q. How should researchers design experiments to assess metabolic stability of this compound?

- Answer : Use in vitro microsomal assays (human/rat liver microsomes) to measure metabolic half-life. LC-MS/MS quantifies parent compound degradation, while CYP450 inhibition assays identify metabolic pathways. Compare results with positive controls (e.g., verapamil) to validate assay sensitivity .

Q. What analytical workflows are recommended for detecting degradation products under stressed conditions?

- Answer : Subject the compound to thermal (40–80°C), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) stress. Analyze degradation products via UPLC-QTOF-MS with fragmentation patterns matched to spectral libraries. Quantify impurities using validated HPLC methods with UV detection at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.